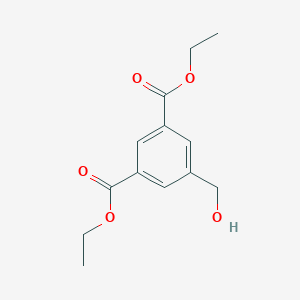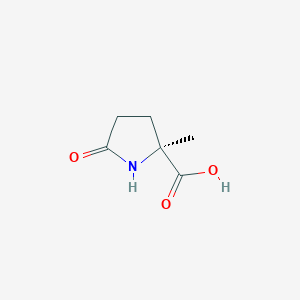
(S)-2-甲基-5-氧代吡咯烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through different methods, including the dehydration of 2-amino-2-methylglutaric acid derived from levulinic acid using Strecker’s method (Takenishi & Simamura, 1954). Additionally, the compound can be obtained via asymmetric Michael addition reactions of carboxylate-substituted enones, which allows for the concise synthesis of highly enantiomerically enriched variants (Yin, Garifullina, & Tanaka, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to prove the structures of related compounds, demonstrating the importance of stereochemistry in the synthesis of chiral resolving agents (Piwowarczyk et al., 2008). These studies highlight the compound's chiral nature and its implications for synthesis and application.
Chemical Reactions and Properties
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid participates in various chemical reactions, enabling the synthesis of a wide range of derivatives with potential utility in diverse scientific fields. The compound's reactivity has been utilized in the synthesis of marine natural products and in reactions involving oxidative decarboxylation and beta-iodination of amino acids (Sunilkumar et al., 2003; Boto et al., 2001).
科学研究应用
1. Peptide Nucleic Acid (PNA) Assisted Gene Editing
- Application Summary: PNA-assisted gene editing is a novel approach that uses gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion. This method uses T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application: The γPNAs invade the target DNA, and T7EI recognizes and cleaves the invaded DNA, introducing double-strand breaks (DSBs). This method can be used under a broad range of conditions and could potentially be applied for large-scale genomic manipulation .
- Results or Outcomes: The study demonstrates that T7EI can be used as a programmable nuclease capable of generating single or multiple specific DSBs in vitro. This system has no protospacer adjacent motif (PAM) constraints and features a compact protein size, which will facilitate and expand DNA manipulations both in vitro and in vivo .
2. Oligonucleotides for Therapeutic Applications and Biological Studies
- Application Summary: Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms. They are used for gene regulation, drug delivery, and targeted therapy .
- Methods of Application: ODNs are synthesized and used in various biomedical applications. Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .
- Results or Outcomes: ODNs have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .
3. Meldrum’s Acid Applications
- Application Summary: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Methods of Application: Meldrum’s acid undergoes distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions .
- Results or Outcomes: The synthetic chemistry of Meldrum’s acid provides the essential knowledge for the design and preparation of compounds with desired properties .
4. Acid-Resistant Enzymes
- Application Summary: Acid-resistant enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .
- Methods of Application: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
- Results or Outcomes: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
5. Mitsunobu Reaction
- Application Summary: The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .
- Methods of Application: The reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- Results or Outcomes: The Mitsunobu reaction is a versatile method for the inversion of stereocenters and has been widely used in the synthesis of natural products .
6. Microbial Response to Acid Stress
- Application Summary: Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
- Methods of Application: This review proposes mechanisms of acid resistance as the basis for obtaining acid-resistant enzymes in three ways: mining in extreme environments, modification of natural enzymes, and de novo synthesis for better industrial applications .
- Results or Outcomes: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
安全和危害
This involves the potential risks associated with the compound. It may include toxicity, flammability, and environmental impact.
未来方向
This involves potential future research directions or applications of the compound.
For a specific compound, you may need to refer to scientific literature or databases. Please consult with a chemistry professional or academic databases for more detailed and specific information.
属性
IUPAC Name |
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

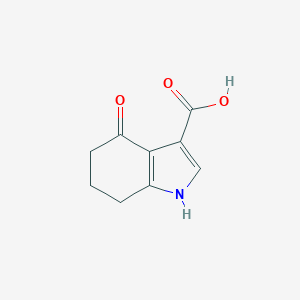
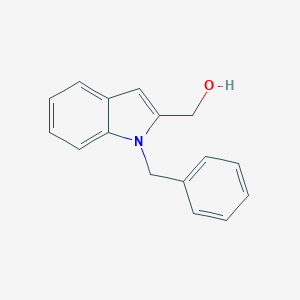
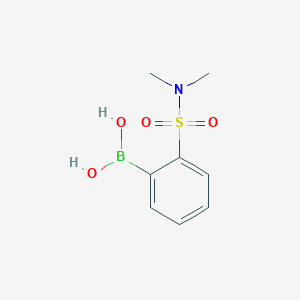
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

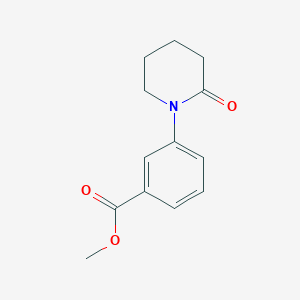
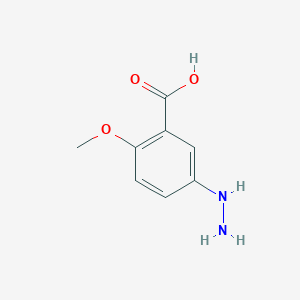
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
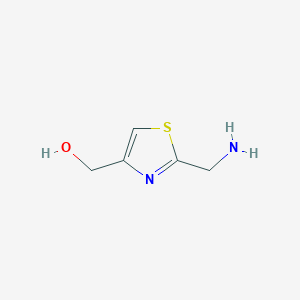
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
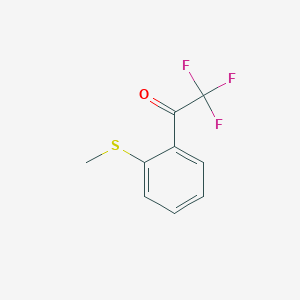
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
